5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole
CAS No.: 1799976-89-8
Cat. No.: VC2976400
Molecular Formula: C8H5BrF3N3
Molecular Weight: 280.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1799976-89-8 |
|---|---|
| Molecular Formula | C8H5BrF3N3 |
| Molecular Weight | 280.04 g/mol |
| IUPAC Name | 5-bromo-1-methyl-4-(trifluoromethyl)benzotriazole |
| Standard InChI | InChI=1S/C8H5BrF3N3/c1-15-5-3-2-4(9)6(8(10,11)12)7(5)13-14-15/h2-3H,1H3 |
| Standard InChI Key | JPFVTGHMDLIIPA-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=C(C=C2)Br)C(F)(F)F)N=N1 |
| Canonical SMILES | CN1C2=C(C(=C(C=C2)Br)C(F)(F)F)N=N1 |
Introduction
5-Bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d] triazole is a heterocyclic compound belonging to the class of benzo[d] triazoles. It features a bromine atom at the 5-position and a trifluoromethyl group at the 4-position of the benzo[d] triazole ring. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique chemical structure and potential biological activities.
Synthesis and Chemical Reactions
The synthesis of 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d] triazole typically involves several key steps, including the reaction of substituted benzo[d] triazoles with different halogenated compounds. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Potential Chemical Reactions
The reactivity patterns of 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d] triazole are influenced by the electronic effects imparted by the bromine and trifluoromethyl groups. This compound can participate in various chemical reactions, including substitution reactions and cross-coupling reactions, which are common in organic synthesis.
Biological Activities and Applications
5-Bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d] triazole exhibits notable biological activities. Research indicates that triazole derivatives can possess significant biological activity, making them potential candidates for medicinal applications. Interaction studies have shown that compounds like 5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d] triazole can interact with biomolecules such as proteins and nucleic acids, which is critical for understanding their mechanism of action in biological systems.
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Trifluoromethyl-1H-1,2,3-triazole | Triazole ring with trifluoromethyl group | Simpler structure without bromine |
| 5-Chloro-1-methyl-4-(trifluoromethyl)-1H-benzotriazole | Similar to the target compound but with chlorine instead of bromine | Potentially different biological activity due to chlorine substitution |
| 5-Iodo-1-methyl-4-(trifluoromethyl)-1H-benzotriazole | Contains iodine instead of bromine | May exhibit enhanced reactivity due to iodine's larger size |
Stability and Reactivity
-
Stability: Generally stable under normal conditions but may react with strong acids or bases.
-
Reactivity: Highly reactive due to the presence of bromine and trifluoromethyl groups.
Potential Applications
5-Bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d] triazole has several potential applications in medicinal chemistry and materials science. Its unique structure and reactivity make it a valuable compound for further research and development.
Future Research Directions
Future studies could focus on exploring the biological activity of this compound in more detail, including its potential as a therapeutic agent or in the development of new materials with specific properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume